molecular formula C8H8Br2O2 B1354283 1,3-Dibromo-2,4-dimethoxybenzene CAS No. 185342-88-5

1,3-Dibromo-2,4-dimethoxybenzene

Cat. No. B1354283
M. Wt: 295.96 g/mol
InChI Key: UZFUWYMMUGVSCE-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 185342-88-5 . It has a linear formula of C8H8Br2O2 . The molecular weight of this compound is 295.96 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1,3-Dibromo-2,4-dimethoxybenzene is 1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 . This indicates that the molecule consists of a benzene ring with bromine atoms at the 1 and 3 positions, and methoxy groups at the 2 and 4 positions .


Physical And Chemical Properties Analysis

1,3-Dibromo-2,4-dimethoxybenzene is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .

Scientific Research Applications

Synthesis of Ligands and Electrophiles

1,3-Dibromo-2,4-dimethoxybenzene serves as a platform for the synthesis of various ligands and electrophiles. It is utilized in the formation of compounds like (2-bromo-4,5-dimethoxyphenyl)diphenylphosphine and (4,5-dimethoxy-2-(methylthio)phenyl)diphenylphosphine. These compounds are characterized using NMR spectroscopy and high-resolution mass spectrometry, and their reactivity towards molecular hydrogen has been probed (Chuong et al., 2013).

Precursors in Organic Transformations

This compound is a valuable precursor for various organic transformations, particularly those involving the formation of benzynes. Efficient methods have been developed for synthesizing derivatives of 1,2-dibromobenzenes, which are important intermediates in these transformations (Diemer et al., 2011).

Molecular Structure Studies

The molecular structure and conformational properties of related compounds like 1,3-dimethoxybenzene have been extensively studied through methods like gas-phase electron diffraction and quantum chemical calculations. These studies reveal insights into the structural parameters and conformations of these compounds, contributing to a deeper understanding of their chemical behavior (Dorofeeva et al., 2010).

Electrosynthesis and Characterization

1,3-Dibromo-2,4-dimethoxybenzene is also used in the electrosynthesis of polymers. For instance, the electrochemical oxidation of 1,3-dimethoxybenzene leads to the formation of polymers with retained methoxy groups. These polymers are characterized using spectroscopic methods and exhibit specific electrical conductivities (Martínez et al., 1998).

Applications in Energy Storage

Derivatives of dimethoxybenzenes, including those related to 1,3-dibromo-2,4-dimethoxybenzene, find applications in energy storage systems like non-aqueous redox flow batteries. These derivatives exhibit high chemical stability and solubility, making them suitable for use as catholytes in these batteries (Zhang et al., 2017).

Overcharge Protection in Batteries

Some derivatives are synthesized as redox shuttle additives for lithium-ion batteries, contributing to overcharge protection. The stability and solubility of these compounds in electrolytes are key factors in their effectiveness in battery applications (Zhang et al., 2010).

Safety And Hazards

The safety information for 1,3-Dibromo-2,4-dimethoxybenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,3-dibromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFUWYMMUGVSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469964
Record name Benzene, 1,3-dibromo-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2,4-dimethoxybenzene

CAS RN

185342-88-5
Record name Benzene, 1,3-dibromo-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.9 g of 1-bromo-2,6-dimethoxybenzene and 200 mL of acetonitrile were placed in a flask, and the resulting mixture was cooled on ice. Then, 14.7 g of N-bromosuccinimide was added. Then, while heating the reaction solution to room temperature, stirring was conducted for 8 hours. 2.39 g of N-bromosuccinimide was further added, and stirring was conducted at room temperature for 7 hours. After completion of the stirring, the solvent was distilled off under reduced pressure. Residues were dissolved in dichloromethane, and washed sequentially with sodium thiosulfate and saturated saline. An organic phase was dried with magnesium sulfate and concentrated. Residues were purified by means of silica gel column chromatography, whereby 23.2 g (yield: 95%) of colorless oil of 1,3-bromo-2,6-dimethoxybenzene was obtained.
[Compound]
Name
1,3-bromo-2,6-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Three
Quantity
2.39 g
Type
reactant
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Sauer, C Yeung, JH Chong, BO Patrick… - The Journal of …, 2006 - ACS Publications
The synthesis, characterization, and solid-state structures of new salicylaldimines are reported. Bis(N-salicylideneaniline)s (BSANs) and tris(N-salicylideneaniline)s (TSANs) are …
Number of citations: 97 pubs.acs.org
D Petzold - 2020 - epub.uni-regensburg.de
This thesis presents photochemical and photocatalytic oxidative halogenations of arenes and aryl cyclopropanes as well as the reductive generation of fluorophosgene. The common …
Number of citations: 5 epub.uni-regensburg.de

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